molecular formula C9H11NO B8746341 1-Methylindolin-6-ol

1-Methylindolin-6-ol

Cat. No.: B8746341
M. Wt: 149.19 g/mol
InChI Key: LNWRQPDKMNMPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylindolin-6-ol is an indoline derivative characterized by a bicyclic structure comprising a benzene ring fused with a saturated five-membered nitrogen-containing ring. The compound features a methyl group at the 1-position and a hydroxyl group at the 6-position. Indoline derivatives are often explored in medicinal chemistry for their bioactivity, including roles as antioxidants or intermediates in drug synthesis .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-methyl-2,3-dihydroindol-6-ol

InChI

InChI=1S/C9H11NO/c1-10-5-4-7-2-3-8(11)6-9(7)10/h2-3,6,11H,4-5H2,1H3

InChI Key

LNWRQPDKMNMPME-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Methylindolin-6-ol with structurally related compounds from the evidence, focusing on molecular properties, functional groups, and applications.

1-Methyl-1H-indazol-6-ol (Indazole Derivative)

  • Molecular Formula : C₈H₈N₂O
  • Average Mass : 148.165 g/mol
  • Key Features :
    • Contains an indazole core (two nitrogen atoms in the five-membered ring).
    • Hydroxyl and methyl groups at positions 6 and 1, respectively.

5-Methyl-1H-indol-6-ol (Indole Derivative)

  • Molecular Formula: C₉H₉NO
  • Average Mass : 147.17 g/mol
  • Key Features :
    • Indole core (one nitrogen atom in the five-membered ring).
    • Hydroxyl and methyl groups at positions 6 and 5, respectively.
  • Applications: Indole derivatives are widely studied for antioxidant properties.

6-Methylisoindolin-1-one (Isoindolinone Derivative)

  • Molecular Formula: C₉H₉NO
  • Average Mass : 147.17 g/mol
  • Key Features: Isoindolinone core (a lactam structure with a ketone group). Methyl group at position 5.
  • Applications: Isoindolinones are used as intermediates in organic synthesis and have been investigated for anticonvulsant and anti-inflammatory activities .

Functional Group and Structural Analysis

Compound Core Structure Functional Groups Molecular Mass (g/mol) Potential Applications
This compound Indoline -OH (C6), -CH₃ (C1) ~149 (estimated) Antioxidants, drug intermediates
1-Methyl-1H-indazol-6-ol Indazole -OH (C6), -CH₃ (C1) 148.16 Kinase inhibition
5-Methyl-1H-indol-6-ol Indole -OH (C6), -CH₃ (C5) 147.17 Antioxidant therapy
6-Methylisoindolin-1-one Isoindolinone -CH₃ (C6), ketone (C1) 147.17 Drug synthesis

Key Differences and Implications

  • Indazole’s dual nitrogen atoms may offer stronger hydrogen-bonding interactions, influencing target binding .
  • Functional Groups :
    • The position of the methyl group (e.g., C1 in indoline vs. C5 in indole) alters steric effects and electronic distribution, impacting bioactivity .

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